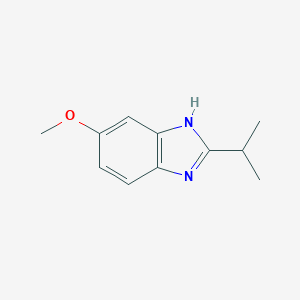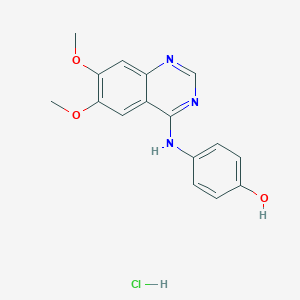
4-(Dimethoxymethyl)benzyl alcohol
Overview
Description
4-(Dimethoxymethyl)benzyl alcohol is an organic compound with the molecular formula C10H14O3. It is a derivative of benzyl alcohol, where the benzyl group is substituted with two methoxy groups and a hydroxymethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dimethoxybenzyl alcohol have been found to interact with enzymes like glucose-methanol-choline (gmc) oxidoreductase .
Mode of Action
resorcinarene octamethyl ether. This suggests that 4-(Dimethoxymethyl)benzyl alcohol might also undergo similar reactions.
Biochemical Pathways
Related compounds like 2,4-dimethoxybenzyl alcohol are known to be substrates of the gmc oxidoreductase pathway . This pathway is involved in the oxidation of alcohols and could potentially be affected by this compound.
Pharmacokinetics
Similar compounds like 2,4-dimethoxybenzyl alcohol are known to be solid at room temperature, with a melting point of 38-40 °c and a boiling point of 177-179 °c/10 mmhg . These properties could potentially influence the bioavailability of this compound.
Result of Action
resorcinarene octamethyl ether. This suggests that this compound might also produce similar products upon reaction.
Action Environment
Similar compounds like 2,4-dimethoxybenzyl alcohol are known to be stable under inert atmosphere and room temperature conditions . These environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
4-(Dimethoxymethyl)benzyl alcohol may interact with various enzymes, proteins, and other biomolecules. Specific interactions with enzymes or proteins have not been reported in the literature
Molecular Mechanism
It’s known that benzyl alcohols can undergo oxidation reactions
Metabolic Pathways
Benzyl alcohols can be metabolized via the catechol ortho-pathway , but it’s unclear whether this applies to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)benzyl alcohol can be achieved through several methods:
Methoxylation of Benzyl Alcohol: This involves the reaction of benzyl alcohol with methanol in the presence of a catalyst such as sulfuric acid to introduce methoxy groups.
Reduction of 4-(Dimethoxymethyl)benzaldehyde: This method involves the reduction of 4-(Dimethoxymethyl)benzaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 4-(Dimethoxymethyl)benzaldehyde. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-(Dimethoxymethyl)benzaldehyde or 4-(Dimethoxymethyl)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 4-(Dimethoxymethyl)benzylamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts for nucleophilic substitution reactions.
Major Products:
Oxidation: 4-(Dimethoxymethyl)benzaldehyde, 4-(Dimethoxymethyl)benzoic acid.
Reduction: 4-(Dimethoxymethyl)benzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethoxymethyl)benzyl alcohol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Material Science: It is employed in the preparation of functionalized materials and polymers with specific properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block in drug development.
Comparison with Similar Compounds
4-Methoxybenzyl Alcohol: Similar in structure but with only one methoxy group.
2,4-Dimethoxybenzyl Alcohol: Similar but with methoxy groups at different positions on the benzene ring.
4-Methylbenzyl Alcohol: Similar but with a methyl group instead of methoxy groups.
Uniqueness: 4-(Dimethoxymethyl)benzyl alcohol is unique due to the presence of two methoxy groups and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be as effective.
Properties
IUPAC Name |
[4-(dimethoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10-11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWDMLYTJRQRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392068 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183057-64-9 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzaldehyde dimethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)

![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)









